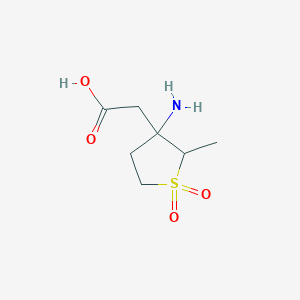
2-(3-Amino-2-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-2-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid is a sulfur-containing organic compound. It features a tetrahydrothiophene ring, which is a five-membered ring containing sulfur, and an acetic acid moiety. The presence of an amino group and a sulfone group makes this compound interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: Amination reactions, such as the Gabriel synthesis or reductive amination, can be used to introduce the amino group.
Oxidation to Sulfone: The sulfur atom in the tetrahydrothiophene ring can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Acetic Acid Moiety: This can be done through alkylation reactions where the acetic acid group is introduced.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The sulfur atom in the tetrahydrothiophene ring can undergo further oxidation to form sulfoxides or sulfones.
Reduction: The sulfone group can be reduced back to a sulfide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(3-Amino-2-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(3-Amino-2-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The sulfone group can act as an electron-withdrawing group, affecting the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Amino-2-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide: Similar structure but with an amide group instead of an acetic acid moiety.
3-Amino-2-methyl-1,1-dioxidotetrahydrothiophene: Lacks the acetic acid moiety.
2-(3-Amino-2-methyl-1,1-dioxidotetrahydrothiophen-3-yl)propanoic acid: Similar structure but with a propanoic acid moiety.
Uniqueness
The presence of both an amino group and a sulfone group in 2-(3-Amino-2-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetic acid makes it unique compared to other similar compounds. This combination of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H13NO4S |
|---|---|
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
2-(3-amino-2-methyl-1,1-dioxothiolan-3-yl)acetic acid |
InChI |
InChI=1S/C7H13NO4S/c1-5-7(8,4-6(9)10)2-3-13(5,11)12/h5H,2-4,8H2,1H3,(H,9,10) |
Clé InChI |
XYCUCYWTRNHLCD-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCS1(=O)=O)(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


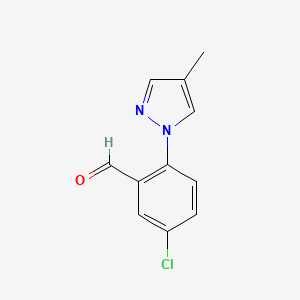

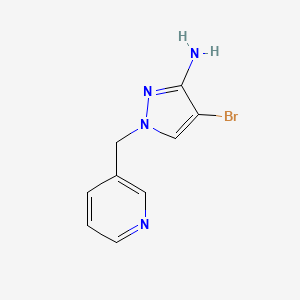
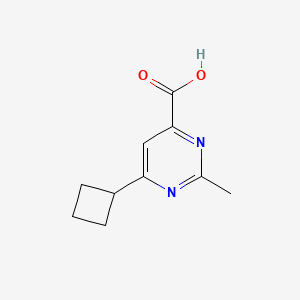
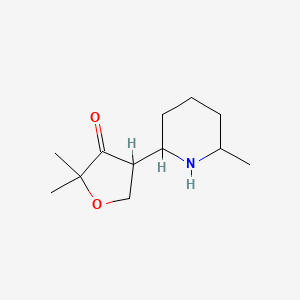
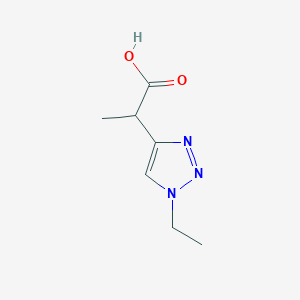
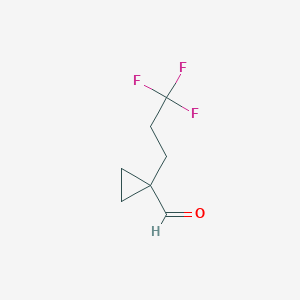
![2,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15274744.png)
![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-10-amine](/img/structure/B15274751.png)
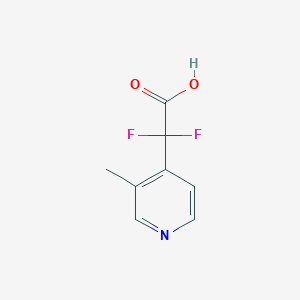
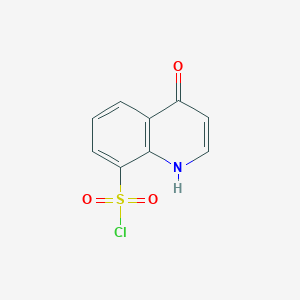
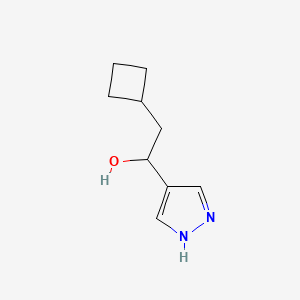
amine](/img/structure/B15274794.png)
amine](/img/structure/B15274797.png)
